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Compound of Interest

Compound Name: 2-lodopyridine-3-carboxylic acid

Cat. No.: B1601361

An In-depth Technical Guide to 2-lodopyridine-3-carboxylic Acid: Synthesis,
Characterization, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-lodopyridine-3-carboxylic acid
(also known as 2-lodonicotinic acid), a valuable heterocyclic building block for researchers in
synthetic chemistry and drug discovery. We will delve into its fundamental properties, outline
robust methodologies for its synthesis and characterization, and explore its potential
applications as a versatile intermediate.

Core Molecular Attributes

2-lodopyridine-3-carboxylic acid is a disubstituted pyridine ring, featuring both a carboxylic
acid and an iodine atom. This unique combination of functional groups makes it a particularly
useful synthon. The carboxylic acid moiety provides a handle for amide bond formation,
esterification, or other derivatizations, while the iodo-substituent is an excellent participant in a
wide array of carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions.

Physicochemical & Structural Data

The fundamental properties of 2-lodopyridine-3-carboxylic acid are summarized in the table
below. While an experimentally determined melting point is not widely published, an estimate
can be made based on its isomers, such as 2-chloropyridine-3-carboxylic acid (177 °C) and 6-
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iodopyridine-3-carboxylic acid (189-190 °C)[1][2]. The presence of the heavier iodine atom and
strong intermolecular hydrogen bonding suggests a relatively high melting point.

Property Value Source(s)

Molecular Formula CeHaINO2 --INVALID-LINK--

Molecular Weight 249.01 g/mol --INVALID-LINK--

CAS Number 6042-35-9 --INVALID-LINK--

IUPAC Name 2'i:jd0pyridine'?"carboxylic ~-INVALID-LINK--
acl

White to off-white solid
Appearance ) General knowledge
(predicted)

Sparingly soluble in water;

soluble in organic solvents like

Solubility ) Inferred
DMSO, Methanol (predicted by
analogy)[1]

Melting Point ~180-195 °C (estimated) Inferred

Synthesis and Purification

The most logical and established route to synthesize 2-lodopyridine-3-carboxylic acid is via
a Sandmeyer reaction, starting from the readily available 2-aminonicotinic acid.[3][4] This
classic transformation provides a reliable method for the introduction of an iodine atom onto an
aromatic ring by converting a primary amine into a diazonium salt, which is subsequently
displaced by iodide.

Proposed Synthetic Workflow: Sandmeyer Reaction

The diagram below illustrates the key steps in the proposed synthesis. The causality is clear:
the amine must first be converted to the diazonium salt intermediate before the iodide can
displace the diazo group.
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Step 1: Diazotization
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Transfer
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Add KI (aq)
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Step 3: Workugr& Purification

Cool and Filter

Wash with cold water,
then Na2S203 (aq)

Recrystallize
(e.g., from Ethanol/Water)

(2-Iodopyridine-3-carb0xylic acicD

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 2-lodopyridine-3-carboxylic acid.
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Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established Sandmeyer reaction
methodologies.[3][4][5] Researchers should perform small-scale trials to optimize conditions.

o Diazotization:

o Suspend 2-aminonicotinic acid (1.0 eq) in a solution of dilute sulfuric acid (e.g., 2 M) in a
flask equipped with a magnetic stirrer and thermometer.

o Cool the suspension to 0-5 °C in an ice-salt bath.

o Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNOz, 1.1 eq) dropwise,
ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium
salt is indicated by a change in the solution's appearance.

o Stir the mixture at this temperature for an additional 30 minutes after the addition is
complete.

 |lodide Displacement:
o In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in a minimal amount of water.

o Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution
with vigorous stirring.

o Effervescence (evolution of N2 gas) should be observed. Allow the reaction to warm to
room temperature and stir for 1-2 hours.

o Gently heat the mixture (e.g., to 60 °C) until gas evolution ceases, indicating the
completion of the reaction.

e Workup and Purification:
o Cool the reaction mixture in an ice bath to precipitate the crude product.

o Collect the solid by vacuum filtration and wash the filter cake with cold water.
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o To remove any residual iodine, wash the solid with a dilute solution of sodium thiosulfate
(Naz2S203) until the filtrate is colorless. Wash again with cold water.

o Dry the crude product. For further purification, recrystallization from a suitable solvent
system such as ethanol/water is recommended.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of NMR and IR spectroscopy. While
specific experimental spectra are not readily available in the literature, we can reliably predict
the key features based on the known spectra of nicotinic acid and the well-understood effects
of an iodo-substituent.

'H NMR Spectroscopy (Predicted)

The *H NMR spectrum is expected to show three signals in the aromatic region, corresponding
to the three protons on the pyridine ring. The protons are designated H-4, H-5, and H-6.

o H-6: Expected to be the most deshielded proton due to its position ortho to the ring nitrogen.
It should appear as a doublet of doublets (dd) with a medium-range coupling to H-5 and a
smaller long-range coupling to H-4.

e H-4: Also ortho to the electron-withdrawing carboxylic acid group, this proton will be
significantly deshielded. It should appear as a doublet of doublets (dd) with a large ortho
coupling to H-5 and a smaller meta coupling to H-6.

e H-5: This proton, positioned between H-4 and H-6, will appear as a triplet or, more
accurately, a doublet of doublets (dd) with two larger ortho/meta couplings.
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S Predicted Chemical Predicted Predicted Coupling
roton
Shift (6, ppm) Multiplicity Constants (J, Hz)
COOH 12.0-13.0 broad singlet
J(H6-H5) = 4-5 Hz,
H-6 8.6-8.8 dd
J(H6-H4) = 1.5-2 Hz
J(H4-H5) = 7-8 Hz,
H-4 8.2-84 dd
J(H4-H6) = 1.5-2 Hz
J(H5-H4) = 7-8 Hz,
H-5 74-7.6 dd

J(H5-HB) = 4-5 Hz

Prediction based on data for nicotinic acid and standard substituent effects.[6][7]

3C NMR Spectroscopy (Predicted)

The 13C NMR spectrum will show six distinct signals for the six carbon atoms.

e C=0 (Carboxyl): The carbonyl carbon will be the most deshielded, appearing in the typical

range for carboxylic acids.

e C-I (Ips-carbon): The carbon directly attached to the iodine atom (C-2) will be significantly
shifted upfield due to the heavy atom effect, a characteristic feature.

e Ring Carbons: The remaining four aromatic carbons will appear in the typical range for
pyridine rings, with their specific shifts influenced by the positions of the nitrogen, iodo, and

carboxyl groups.
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Predicted Chemical Shift

Carbon Rationale
(3, ppm)
Typical carboxylic acid
C=0 165-170 P Y
carbonyl
C-6 ~152 Ortho to nitrogen
Para to nitrogen, ortho to
C-4 ~140
carboxyl
C-3 ~135 Attached to carboxyl group
C-5 ~125 Standard aromatic region
Attached to iodine (heavy atom
C-2 115-125

effect)

Prediction based on data for nicotinic acid and standard substituent effects.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm~1
region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

e C=0 Stretch: A strong, sharp absorption band should appear between 1700-1725 cm~1,
typical for the carbonyl stretch of an aromatic carboxylic acid.

e C-O Stretch / O-H Bend: A medium intensity band is expected around 1300 cm~1, associated
with C-O stretching coupled with O-H in-plane bending.

o Aromatic C=C/C=N Stretches: Multiple sharp bands of variable intensity will be present in the
1400-1600 cm~1 region.

Reactivity and Applications in Drug Discovery

2-lodopyridine-3-carboxylic acid is a bifunctional building block primarily utilized in medicinal
chemistry.[10][11] Its value lies in the orthogonal reactivity of its two functional groups, allowing
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for sequential and controlled derivatization.

Carboxylic Acid Reactivity

Esterification
(e.g., with R-OH, acid catalyst)

v

Amide Bond Formation
(e.g., with R-NH2,
coupling agents)

Iodide Reactivity (Cross-Coupling)

Buchwald-Hartwig

2-lodopyridine- Amination
3-carboxylic acid (with R2NH,
Pd catalyst)

B

Sonogashira Coupling
(with R-C=CH,
Pd/Cu catalyst)

Suzuki Coupling
(with R-B(OH)z,
Pd catalyst)

Click to download full resolution via product page
Caption: Key reaction pathways for 2-lodopyridine-3-carboxylic acid.

» As a Synthetic Intermediate: The iodo group is an excellent leaving group for palladium-
catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of

substituents at the 2-position, including alkyl, aryl, and alkynyl groups, which is a cornerstone
of modern drug synthesis.[12]

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1601361?utm_src=pdf-body-img
https://www.benchchem.com/product/b1601361?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2754297.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 In Medicinal Chemistry: Pyridine carboxylic acid scaffolds are prevalent in a vast number of
marketed drugs.[10] This specific isomer allows synthetic chemists to explore the chemical
space around the pyridine core, tuning properties like solubility, lipophilicity, and target
binding by modifying both the 2- and 3-positions.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-lodopyridine-3-carboxylic acid is not universally
available. The following guidance is based on data for structurally related compounds such as
2-iodopyridine, 3-iodopyridine, and other pyridine carboxylic acids.[3][13][14][15][16]

o Hazard Statements (Anticipated):

o H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.
o Precautionary Measures:

o Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.

o Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab
coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

o Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly

after handling.

o Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing
agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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